molecular formula C6H12N2O2 B12071986 2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one

2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one

Katalognummer: B12071986
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: FCFUVRKPBYUYOI-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with an amino group and a hydroxyl group under controlled conditions. The reaction typically requires the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound efficiently and cost-effectively .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including pain management and neuroprotection.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other amino alcohols and pyrrolidine derivatives, such as:

Uniqueness

Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .

Eigenschaften

Molekularformel

C6H12N2O2

Molekulargewicht

144.17 g/mol

IUPAC-Name

2-amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone

InChI

InChI=1S/C6H12N2O2/c7-3-6(10)8-2-1-5(9)4-8/h5,9H,1-4,7H2/t5-/m0/s1

InChI-Schlüssel

FCFUVRKPBYUYOI-YFKPBYRVSA-N

Isomerische SMILES

C1CN(C[C@H]1O)C(=O)CN

Kanonische SMILES

C1CN(CC1O)C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.